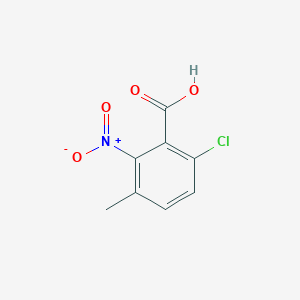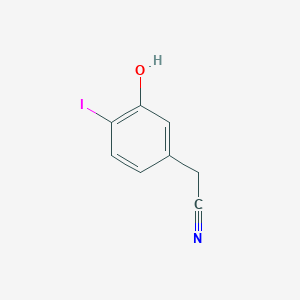
2-(3-Hydroxy-4-iodophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H6INO It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-iodophenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-iodobenzaldehyde with a suitable cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-4-iodobenzaldehyde
Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN)
Solvent: Aqueous ethanol or methanol
Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-4-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(3-Hydroxy-4-iodophenyl)acetone.
Reduction: Formation of 2-(3-Hydroxy-4-iodophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Hydroxy-4-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-4-iodophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodophenyl)acetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Iodophenylacetonitrile: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
4-Hydroxy-3-iodophenylacetonitrile: Similar structure but with the hydroxy and iodine groups swapped, leading to different chemical properties.
Uniqueness
2-(3-Hydroxy-4-iodophenyl)acetonitrile is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H6INO |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
Clé InChI |
IYZMJRRSPCLYDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC#N)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)

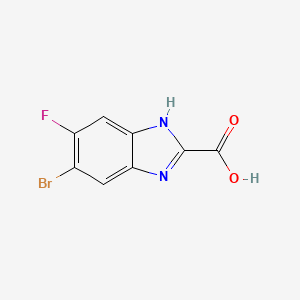
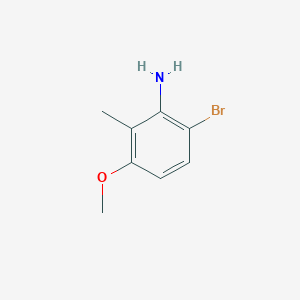
![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
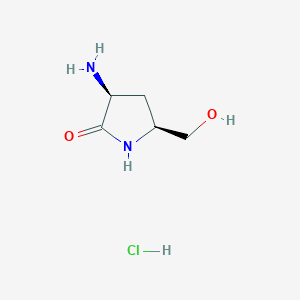
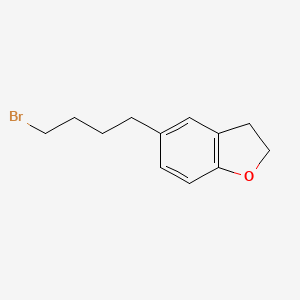
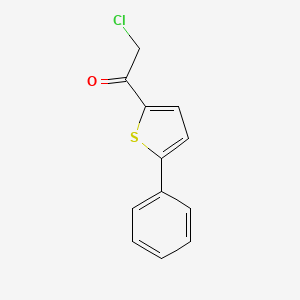
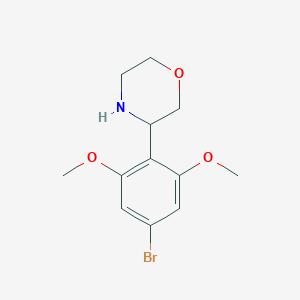

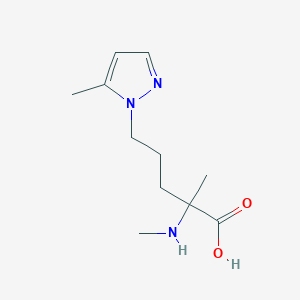

![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
